molecular formula C11H15NO2S B554655 S-p-Methylbenzyl-L-cysteine CAS No. 42294-52-0

S-p-Methylbenzyl-L-cysteine

Cat. No. B554655
CAS RN: 42294-52-0
M. Wt: 225.31 g/mol
InChI Key: QOAPFSZIUBUTNW-JTQLQIEISA-N
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Description

S-p-Methylbenzyl-L-cysteine is a derivative of cysteine . It is essential for animals with insulin resistance . The molecular formula of S-p-Methylbenzyl-L-cysteine is C11H15NO2S.


Molecular Structure Analysis

The S-p-Methylbenzyl-L-cysteine molecule contains a total of 30 bonds. There are 15 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 carboxylic acid .


Physical And Chemical Properties Analysis

S-p-Methylbenzyl-L-cysteine has a molecular weight of 225.31 g/mol. More detailed physical and chemical properties could not be found .

Scientific Research Applications

Peptide and Protein Synthesis

S-p-Methylbenzyl-L-cysteine, also known as H-Cys(4-Mbzl)-OH, is used in peptide and protein science as a protecting group for cysteine. This compound facilitates the synthesis of complex disulfide-rich peptides and the semi-synthesis of proteins. It also enables peptide/protein labeling both in vitro and in vivo, which is crucial for studying protein structure and function .

Cathepsin K Activity Investigation

In the field of osteoclastogenesis and bone loss research, S-p-Methylbenzyl-L-cysteine derivatives are utilized to develop chemical reagents that can investigate cathepsin K activity. This enzyme plays a significant role in bone resorption, and understanding its activity is vital for developing treatments for bone-related diseases .

Acid Lability Studies

The acid lability of cysteine protecting groups is another area of research where S-p-Methylbenzyl-L-cysteine is relevant. It is used to study the stability of different protecting groups under acidic conditions, which is important for peptide synthesis processes .

Safety and Hazards

In case of exposure, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2R)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAPFSZIUBUTNW-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CSC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553909
Record name S-[(4-Methylphenyl)methyl]-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-3-((4-methylbenzyl)thio)propanoic acid

CAS RN

42294-52-0
Record name S-[(4-Methylphenyl)methyl]-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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